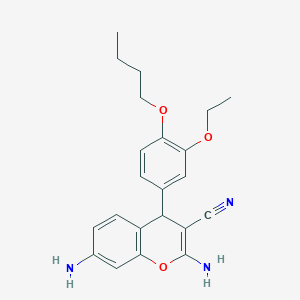![molecular formula C16H9ClFN3O3S B254493 (5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254493.png)
(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of ((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the body. For instance, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the NF-kappaB signaling pathway.
Biochemical and Physiological Effects:
(this compound)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound has potent antibacterial and antifungal activities against a wide range of microorganisms. It has also been reported to inhibit the growth of cancer cells, such as breast cancer, lung cancer, and colon cancer cells. Moreover, (this compound)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one in lab experiments are its potent biological activities, broad spectrum of antimicrobial and anticancer activities, and its ability to inhibit various enzymes. However, the limitations of using this compound in lab experiments include its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, the compound may exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research of ((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one. Firstly, more studies are needed to elucidate the mechanism of action of the compound and its specific targets in the body. Secondly, the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, should be further explored. Thirdly, the compound's pharmacokinetics and toxicity profile should be investigated to determine its safety and efficacy in vivo. Fourthly, the development of novel derivatives of (this compound)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one with improved solubility, bioavailability, and pharmacokinetics is a promising future direction. Finally, the compound's potential use in combination therapy with other drugs or natural compounds should be investigated to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of ((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 3-chloro-4-fluoroaniline and 3-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours to obtain the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one has shown promising results in various scientific research applications. It has been reported to exhibit potent antimicrobial, anticancer, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Moreover, (this compound)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one has been studied for its ability to inhibit various enzymes, such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase.
Propriétés
Formule moléculaire |
C16H9ClFN3O3S |
|---|---|
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H9ClFN3O3S/c17-12-8-10(4-5-13(12)18)19-16-20-15(22)14(25-16)7-9-2-1-3-11(6-9)21(23)24/h1-8H,(H,19,20,22)/b14-7- |
Clé InChI |
DNZKYQXOFJVXKF-AUWJEWJLSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N=C(S2)NC3=CC(=C(C=C3)F)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N=C(S2)NC3=CC(=C(C=C3)F)Cl |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N=C(S2)NC3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide](/img/structure/B254411.png)


![N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254415.png)
![methyl 2-[7-fluoro-1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254417.png)
![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B254428.png)



![2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide](/img/structure/B254434.png)
![Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B254435.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254436.png)
![1'-butyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254437.png)